Imidazole mustard
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Overview
Description
Imidazole mustard is a chemical compound that belongs to the class of nitrogen mustards, which are known for their alkylating properties These compounds are characterized by the presence of an imidazole ring, a five-membered ring containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazole mustard typically involves the alkylation of imidazole with a suitable mustard agent. One common method is the reaction of imidazole with bis(2-chloroethyl)amine under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature, pH, and the concentration of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Imidazole mustard undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, and alcohols can react with the chloroethyl groups under mild conditions.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Imidazole mustard has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, particularly DNA.
Medicine: Investigated as a potential anticancer agent due to its ability to alkylate DNA and inhibit cell division.
Industry: Utilized in the development of new materials and as a reagent in chemical synthesis.
Mechanism of Action
The primary mechanism of action of imidazole mustard involves the alkylation of DNA. The compound forms covalent bonds with the nucleophilic sites on DNA, leading to cross-linking and strand breaks. This interferes with DNA replication and transcription, ultimately causing cell death. The molecular targets include guanine bases in the DNA, and the pathways involved are those related to DNA damage response and repair mechanisms.
Comparison with Similar Compounds
Chlorambucil: Another nitrogen mustard with similar alkylating properties.
Melphalan: A nitrogen mustard used in chemotherapy.
Cyclophosphamide: A widely used anticancer agent with alkylating properties.
Comparison: Imidazole mustard is unique due to the presence of the imidazole ring, which can enhance its binding affinity to DNA and potentially increase its efficacy as an anticancer agent. Compared to other nitrogen mustards, this compound may offer different pharmacokinetic properties and a distinct spectrum of activity.
Properties
CAS No. |
5034-77-5 |
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Molecular Formula |
C8H12Cl2N6O |
Molecular Weight |
279.12 g/mol |
IUPAC Name |
4-[(E)-bis(2-chloroethyl)aminodiazenyl]-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C8H12Cl2N6O/c9-1-3-16(4-2-10)15-14-8-6(7(11)17)12-5-13-8/h5H,1-4H2,(H2,11,17)(H,12,13)/b15-14+ |
InChI Key |
XWRSGLHADOYUFN-CCEZHUSRSA-N |
Isomeric SMILES |
C1=NC(=C(N1)C(=O)N)/N=N/N(CCCl)CCCl |
SMILES |
C1=NC(C(=N1)C(=O)N)N=NN(CCCl)CCCl |
Canonical SMILES |
C1=NC(=C(N1)C(=O)N)N=NN(CCCl)CCCl |
Synonyms |
5-(3,3-bis(2-chloroethyl)-1-triazeno)imidazole-4-carboxamide BIC BIC mustard imidazole mustard imidazole mustard, hydrochloride imidazole mustard, monohydrochloride MCTIC NSC 82,196 NSC-82196 TIC mustard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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